molecular formula C17H15NO4 B11088751 (1E)-1-(4-ethoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-(4-ethoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11088751
M. Wt: 297.30 g/mol
InChI Key: SULVEYYSBHRWKO-NTEUORMPSA-N
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Description

1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core

Preparation Methods

The synthesis of 1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE can be compared with similar compounds such as:

The uniqueness of 1-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(1E)-1-[(4-ethoxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C17H15NO4/c1-3-21-12-6-4-11(5-7-12)9-14-13-8-10(2)18-16(19)15(13)17(20)22-14/h4-9H,3H2,1-2H3,(H,18,19)/b14-9+

InChI Key

SULVEYYSBHRWKO-NTEUORMPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C3=C(C(=O)NC(=C3)C)C(=O)O2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C3=C(C(=O)NC(=C3)C)C(=O)O2

Origin of Product

United States

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